4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-ethylthiophen-2-yl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S2/c1-3-7-4-5-8(14-7)9-6(2)13-10(11)12-9/h4-5H,3H2,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDAFZZILOIXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=C(SC(=N2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioamide Preparation
The reaction begins with the synthesis of 5-ethylthiophene-2-carbothioamide via treatment of 5-ethylthiophene-2-carboxamide with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). Typical conditions:
- Toluene reflux (110°C)
- 86–92% yield
- Reaction time: 6–8 hours
Mechanistic Insight :
Lawesson's reagent mediates the conversion of the carboxamide's carbonyl group to a thiocarbonyl through a four-membered transition state involving phosphorus-sulfur exchange.
α-Bromoketone Synthesis
Concurrent preparation of α-bromo-3-methylbutan-2-one:
Cyclization to Thiazole Core
Key reaction parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous THF | Maximizes to 89% |
| Temperature | 65°C | Below 60°C: <50% |
| Equivalents | 1.2:1 (thioamide:ketone) | Excess ketone reduces purity |
| Reaction Time | 12 hours | <8h: incomplete |
The cyclization proceeds via nucleophilic attack of the thioamide's sulfur on the electrophilic α-carbon of the bromoketone, followed by intramolecular amine displacement of bromide to form the thiazole ring.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
A modular approach using preformed thiazole and thiophene components:
Step 1 : Synthesis of 5-methyl-2-aminothiazol-4-ylboronic acid pinacol ester
- Substrate: 4-bromo-5-methylthiazol-2-amine
- Catalyst: Pd(PPh₃)₄ (2 mol%)
- Ligand: XPhos (4 mol%)
- Base: K₃PO₄ (3 equiv)
- Solvent: DME/H₂O (4:1)
- Yield: 78%
Step 2 : Coupling with 2-bromo-5-ethylthiophene
- Temperature: 80°C
- Time: 18 hours
- Yield: 65%
- Purification: Silica gel chromatography (hexane/EtOAc 3:1)
Halogenation-Substitution Protocol
Adapted from Kamali's methodology for 5-substituted 2-aminothiazoles:
Bromination at C5
- Reagent: NBS (N-bromosuccinimide) in CCl₄
- Light initiation (500W tungsten lamp)
- 72% conversion to 5-bromo intermediate
- Byproducts: 4% dibrominated species
Methyl Group Introduction
- Negishi coupling with Zn(CH₃)₂
- Catalyst: Pd₂(dba)₃ (1 mol%)
- Ligand: SPhos (2 mol%)
- Solvent: THF at −78°C → RT
- Yield: 68%
- Challenges: Competing proto-demetalation limits efficiency
Comparative Analysis of Synthetic Routes
| Method | Overall Yield | Purity | Scalability | Key Advantage |
|---|---|---|---|---|
| Hantzsch | 63% | 95% | High | One-pot cyclization |
| Suzuki Coupling | 51% | 98% | Moderate | Modular building blocks |
| Halogenation-Subst. | 49% | 90% | Low | Late-stage functionalization |
Critical Observations :
- The Hantzsch method provides the best balance of yield and scalability but requires careful bromoketone handling.
- Suzuki coupling enables parallel synthesis of analogs but suffers from boronic ester instability.
- Late-stage methylation via halogenation-substitution offers route flexibility but accumulates synthetic steps.
Process Optimization Strategies
Solvent Engineering in Cyclization
Replacing THF with 2-MeTHF improves:
Microwave-Assisted Coupling
Suzuki reaction under microwave irradiation (150W, 100°C):
Continuous Flow Bromination
Using Corning AFR module for NBS bromination:
- Conversion: 72% → 89%
- Byproduct suppression: 4% → 0.7%
- Productivity: 12g/h
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Thiazol-2-ylamine Derivatives
Table 1: Key Structural and Functional Differences
Table 2: Anticancer and Kinase Inhibition Profiles
- Key Insights: The target compound’s nanomolar Lck inhibition contrasts with micromolar anticancer activities of structurally distinct thiazoles (e.g., ’s HepG-2 IC₅₀ ~1.6 µg/mL) . Thiadiazole derivatives (e.g., ) exhibit broader but less specific biological activities, such as insecticidal or antimicrobial effects .
Structure-Activity Relationships (SAR)
- Substituent Effects: Thiophenyl vs. Phenyl: The ethyl-thiophenyl group in the target compound likely enhances kinase selectivity compared to phenyl-substituted analogues (e.g., ’s phenylthiazoles) . Methoxy vs. Heterocycle Core: Thiadiazoles (e.g., ) lack the thiazole ring’s nitrogen-sulfur balance, altering electronic properties and biological targets .
Figures
- Figure 1 : Structure of this compound.
- Figure 2 : Comparative substituent effects on thiazole derivatives.
Data Availability : All referenced data are derived from the provided evidence sources.
Biological Activity
4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thiazole derivatives known for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various thiazole compounds against different cancer cell lines. For instance, compounds structurally similar to this compound demonstrated IC50 values as low as 0.16 µM against breast cancer cells (MCF-7) and 0.31 µM against colon cancer cells (HT-29) .
Table 1: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.16 |
| Compound B | HT-29 | 0.31 |
| Compound C | A549 | 0.53 |
These findings suggest that modifications to the thiazole structure can enhance anticancer activity.
Antimicrobial Activity
Thiazole derivatives have also shown promise as antimicrobial agents. In vitro studies have reported moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain thiazole compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents in treating bacterial infections .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | S. aureus | 32 µg/mL |
| Compound E | E. coli | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives are also noteworthy. Research has shown that these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models. For instance, a derivative with a similar structure was reported to decrease levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages .
Case Studies
- Cytotoxicity in Cancer Models : A study assessed the cytotoxic effects of several thiazole derivatives on human cancer cell lines, demonstrating that modifications such as the introduction of ethyl groups significantly enhanced their anticancer efficacy .
- Antibacterial Screening : Another investigation focused on the antibacterial potential of thiazole derivatives against clinical isolates of E. coli. The study revealed that certain compounds had MIC values comparable to standard antibiotics, suggesting their viability as alternative treatments .
- Anti-inflammatory Mechanisms : Research involving animal models showed that specific thiazole derivatives could modulate inflammatory responses effectively, indicating their potential use in treating inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for preparing 4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine, and how can reaction conditions be optimized for high yield?
The synthesis typically involves cyclization of thiosemicarbazide intermediates with cyclizing agents like bromine or iodine. For example, thiazole derivatives can be synthesized via condensation of aldehyde precursors with thiosemicarbazide, followed by cyclization under controlled temperatures (60–80°C) . Optimization strategies include:
- Using LiCl as a catalyst in ethanol for hydrazine derivatives to improve regioselectivity .
- Employing triethylamine as a base to neutralize HCl byproducts during chloroacetyl chloride reactions, enhancing yield .
- Monitoring reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and hydrogen/carbon environments (e.g., thiophene protons at δ 6.5–7.5 ppm) .
- Infrared (IR) Spectroscopy: Identification of functional groups like NH2 (stretch ~3300 cm⁻¹) and C=S (stretch ~1100 cm⁻¹) .
- X-ray Crystallography: Resolves crystal packing and absolute stereochemistry, critical for structure-activity relationship (SAR) studies .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, QSAR) be applied to predict the biological activity of this thiazole-thiophene hybrid?
Computational approaches include:
- Molecular Docking: Simulate binding to target proteins (e.g., kinases, receptors) using AutoDock or Schrödinger Suite. For example, docking studies revealed hydrophobic interactions between the thiophene ring and ATP-binding pockets in kinase targets .
- Quantitative Structure-Activity Relationship (QSAR): Develop models using descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial or cytotoxic potency .
- PASS Online®: Predicts biological activity spectra (e.g., antimicrobial, anticancer) based on structural similarity to known bioactive compounds .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies (e.g., antimicrobial vs. cytotoxic effects)?
Contradictions often arise from variations in assay protocols or cell models. Mitigation strategies include:
- Standardized Assay Conditions: Use consistent cell lines (e.g., HeLa for cytotoxicity), inoculum sizes, and compound concentrations (e.g., IC50 vs. MIC comparisons) .
- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and membrane disruption in Gram-positive bacteria) .
- Mechanistic Studies: Combine transcriptomics and proteomics to differentiate primary targets (e.g., DNA intercalation vs. enzyme inhibition) .
Q. How can the compound's solubility and stability be optimized for in vivo studies without altering its pharmacophore?
Strategies include:
- Salt Formation: Convert the free amine to a hydrochloride salt to enhance aqueous solubility (e.g., 5-ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride) .
- Co-Solvent Systems: Use DMSO:PBS (1:9) or cyclodextrin complexes to maintain stability in pharmacokinetic studies .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) that cleave in vivo to release the active compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
